molecular formula C24H28Cl2N2O4 B1680853 SBE13 hydrochloride CAS No. 1052532-15-6

SBE13 hydrochloride

Numéro de catalogue: B1680853
Numéro CAS: 1052532-15-6
Poids moléculaire: 479.4 g/mol
Clé InChI: QBGSVDJLQQXEGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de SBE 13 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle du chlorhydrate de SBE 13 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les paramètres clés comprennent le contrôle de la température, le temps de réaction et l'utilisation de réactifs de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de SBE 13 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le chlorhydrate de SBE 13 a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme outil pour étudier l'inhibition de la PLK1 et ses effets sur la régulation du cycle cellulaire.

    Biologie : Employé dans les études de signalisation cellulaire pour comprendre le rôle de la PLK1 dans divers processus cellulaires.

    Médecine : Étudié pour son potentiel en thérapie anticancéreuse en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.

    Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la PLK1 .

Mécanisme d'action

Le chlorhydrate de SBE 13 exerce ses effets en inhibant sélectivement la PLK1. Il se lie à la conformation inactive de la kinase, empêchant son activation et la phosphorylation subséquente des cibles en aval. Cette inhibition entraîne l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses. Le composé n'affecte pas de manière significative les autres kinases telles que la PLK2, la PLK3 et la kinase Aurora A .

Applications De Recherche Scientifique

SBE13 hydrochloride is a selective inhibitor of Polo-like kinase 1 (Plk1) that has potential applications in scientific research, particularly in cell signaling studies and cancer research .

Scientific Research Applications

This compound is a valuable tool for investigating Plk1's role in cell cycle progression, cell proliferation, and apoptosis . It has been used in various in vitro studies, including kinase assays, western blot analyses, FACS can analyses, caspase assays, and immunofluorescence studies .

Polo-like Kinase 1 (Plk1) Inhibition

This compound is a potent and selective inhibitor of Plk1, with an IC50 of 200 pM . It exhibits significantly less inhibition of Plk2 (IC50 > 66 μM) and Plk3 (IC50 = 875 nM) . This selectivity makes this compound a useful tool for studying the specific effects of Plk1 inhibition in cellular processes .

Cell Cycle Disruption

This compound has been shown to delay cell cycle progression, reduce cell proliferation, and induce apoptosis in various human cancer cell lines . In primary cells, it transiently arrests the cell cycle at the G0/G1 phase . Studies have revealed that SBE13 can decrease cell proliferation and delay cell cycle progression at lower concentrations, while higher concentrations can lead to G2/M arrest followed by apoptosis and abnormal mitotic figures .

Cancer Research

Plk1 is often highly active in cancer cells and is considered a negative prognostic factor for cancer patients . this compound has demonstrated the ability to induce cell death in cancer cells . It has also been shown to enhance the effects of Enzastaurin, a protein kinase C β (PKCβ) inhibitor, in cancer cells . The combination of SBE13 and Enzastaurin has been found to synergistically reduce cell proliferation, particularly in p53-deficient cancer cells .

Apoptosis Induction

This compound can enhance the induction of apoptosis in cancer cells . Studies using caspase 3/7 assays have shown that combining SBE13 with Enzastaurin significantly increases apoptosis in HeLa cells compared to Enzastaurin alone .

Selectivity

This compound does not influence the activity of other kinases like Plk2, Plk3, and Aurora A, indicating its selectivity as a type II Plk1 inhibitor .

Data Table

TargetIC50 Value
PLK1200 pM
PLK3875 nM
PLK2>66 μM

Combinatorial Inhibition of Plk1 and PKCβ in Cancer Cells

A study investigated the combined effects of SBE13 and Enzastaurin in cancer cells . The results demonstrated that Plk1 inhibition using SBE13 enhances the effects of Enzastaurin in cancer cells. The study also found that the enhanced reduction in cell proliferation after treatment with SBE13 and Enzastaurin is due to missing p53 function of the cells .

PLK1-activating IFI16-STING-TBK1 Pathway

Mécanisme D'action

SBE 13 hydrochloride exerts its effects by selectively inhibiting PLK1. It binds to the inactive conformation of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound does not significantly affect other kinases such as PLK2, PLK3, and Aurora A kinase .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le chlorhydrate de SBE 13 est unique en raison de sa forte sélectivité pour la PLK1 et de sa capacité à se lier à la conformation inactive de la kinase. Cette sélectivité réduit les effets hors cible et améliore son potentiel en tant qu'agent thérapeutique .

Activité Biologique

SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle regulation and is often overexpressed in various cancers. This article delves into the biological activity of this compound, summarizing its mechanism of action, effects on cancer cell lines, and related research findings.

Chemical Profile

  • Chemical Name : N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride
  • CAS Number : 1052532-15-6
  • Molecular Weight : 479.4 g/mol
  • Purity : ≥99% (HPLC)

This compound selectively inhibits PLK1 with an IC50 of approximately 200 pM, while showing significantly higher IC50 values for PLK3 (875 nM) and PLK2 (66 μM) . It binds to and stabilizes the inactive conformation of PLK1, leading to:

  • Cell Cycle Arrest : SBE13 induces a G0/G1 phase arrest in primary cells and a G2/M phase arrest in cancer cell lines .
  • Reduced Cell Proliferation : In various cancer cell lines, SBE13 has been shown to decrease proliferation rates significantly .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as cleaved caspase 3/7 .

Table 1: Summary of Biological Effects of SBE13

Cell LineIC50 (µM)Phase ArrestApoptosis InductionNotes
HeLa18G2/MYesSignificant reduction in proliferation
TREx BCBL1-RtaN/AG0/G1YesSynergistic effect with Dox treatment
HCT116 p53-wtN/AG0/G1YesEnhanced effect when combined with Enzastaurin
HCT116 p53-/-N/AG0/G1YesGreater reduction in proliferation with combination therapy

Case Studies

  • KSHV Reactivation :
    • A study demonstrated that SBE13 enhances the lytic reactivation of Kaposi's sarcoma-associated herpesvirus (KSHV) when used alongside Doxorubicin. While SBE13 alone did not induce KSHV reactivation, it significantly increased the effectiveness of Dox treatment in TREx BCBL1-Rta cells .
  • Combination Therapy :
    • Research indicated that combining SBE13 with Enzastaurin resulted in a synergistic effect on apoptosis induction in cancer cells. This combination led to a marked increase in caspase activity compared to either drug alone .

Research Findings

SBE13 has been extensively studied for its potential therapeutic applications in oncology:

  • Selectivity : Unlike many kinase inhibitors, SBE13 does not affect other kinases such as Aurora A, highlighting its selectivity for PLK1 .
  • Cell Viability : In various assays, SBE13 treatment resulted in decreased cell viability across multiple cancer cell lines, supporting its role as an effective anticancer agent .
  • Mechanistic Insights : Molecular docking studies suggest that SBE13 interacts with key residues within the hydrophobic pocket of PLK1, further validating its classification as a type II inhibitor .

Propriétés

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGSVDJLQQXEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474576
Record name N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052532-15-6
Record name N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1052532-15-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SBE13 hydrochloride
Reactant of Route 2
Reactant of Route 2
SBE13 hydrochloride
Reactant of Route 3
SBE13 hydrochloride
Reactant of Route 4
Reactant of Route 4
SBE13 hydrochloride
Reactant of Route 5
SBE13 hydrochloride
Reactant of Route 6
SBE13 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.